Hypoxanthine

Description

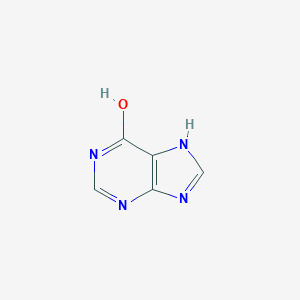

Structure

3D Structure

Properties

IUPAC Name |

1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGQSTZJBFJUBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045983 | |

| Record name | Hypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Hypoxanthine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14843 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.7 mg/mL | |

| Record name | Hypoxanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04076 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68-94-0 | |

| Record name | Hypoxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hypoxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypoxanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04076 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hypoxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6H-Purin-6-one, 1,9-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Purin-6(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYPOXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TN51YD919 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150 °C | |

| Record name | Hypoxanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04076 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of Hypoxanthine in Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxanthine, a naturally occurring purine derivative, occupies a critical crossroads in purine metabolism. It serves as a key intermediate in both the catabolic pathway leading to uric acid and the salvage pathway for nucleotide synthesis. The delicate balance between these pathways is crucial for cellular homeostasis, and its disruption is implicated in a range of pathologies, from hyperuricemia and gout to the severe neurological disorder Lesch-Nyhan syndrome. Furthermore, this compound's accumulation under low-oxygen conditions has positioned it as a significant biomarker for hypoxia. This technical guide provides an in-depth exploration of the multifaceted role of this compound, detailing its metabolic fate, the enzymes governing its transformations, and its clinical significance. The document includes a compilation of quantitative data, detailed experimental protocols for the study of this compound and related enzymes, and visual representations of the pertinent biochemical pathways and experimental workflows.

Introduction to Purine Metabolism and the Significance of this compound

Purine nucleotides are fundamental building blocks for nucleic acid synthesis (DNA and RNA), coenzymes (e.g., NAD+, FAD, Coenzyme A), and energy currency (ATP, GTP). Eukaryotic cells can synthesize purines through two major pathways: the de novo synthesis pathway and the purine salvage pathway. The de novo pathway assembles purine rings from simpler precursors, an energetically expensive process. In contrast, the salvage pathway recycles purine bases and nucleosides generated from the degradation of nucleic acids and nucleotides.

This compound is a central purine base that links these two pathways. It can be salvaged to form inosine monophosphate (IMP), a precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP), or it can be catabolized to xanthine and subsequently to uric acid for excretion. The fate of this compound is a key regulatory point in maintaining the cellular purine nucleotide pool.

Metabolic Pathways Involving this compound

This compound's metabolic journey is primarily dictated by the activity of two key enzymes: this compound-Guanine Phosphoribosyltransferase (HGPRT) in the salvage pathway and Xanthine Oxidase (XO) in the catabolic pathway.

The Purine Salvage Pathway: Recycling this compound

The purine salvage pathway is an energy-efficient mechanism to reutilize purine bases. HGPRT is the central enzyme in the salvage of this compound.[1][2] It catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to this compound, yielding inosine monophosphate (IMP).[2]

Reaction: this compound + PRPP → IMP + PPi

IMP is a pivotal intermediate in purine nucleotide metabolism, as it can be converted to both AMP and GMP. The salvage of this compound is a critical process, particularly in tissues with high energy demands and limited de novo synthesis capacity. Under normal physiological conditions, the salvage pathway is the primary source of purines.[3]

The Purine Catabolic Pathway: Degradation to Uric Acid

When this compound is not salvaged, it enters the irreversible catabolic pathway. The enzyme xanthine oxidase (XO) catalyzes the oxidation of this compound to xanthine.[4][5] Xanthine oxidase then further catalyzes the oxidation of xanthine to uric acid, which is the final product of purine metabolism in humans and is excreted in the urine.[4][5]

Reactions:

-

This compound + O₂ + H₂O → Xanthine + H₂O₂

-

Xanthine + O₂ + H₂O → Uric Acid + H₂O₂

This pathway is essential for the removal of excess purines. However, the reactions catalyzed by xanthine oxidase also produce reactive oxygen species (ROS) such as hydrogen peroxide and superoxide, which can contribute to oxidative stress.[6]

Quantitative Data in this compound Metabolism

The activities of HGPRT and xanthine oxidase are critical determinants of this compound's metabolic fate. The kinetic parameters of these enzymes provide valuable insights into their function and regulation.

Enzyme Kinetic Parameters

| Enzyme | Substrate | Organism/Source | Km (µM) | Vmax or kcat | Reference(s) |

| HGPRT | This compound | Human (recombinant) | 2.46 - 3.68 | 6.0 s⁻¹ (kcat) | [7][8][9] |

| Guanine | Human (recombinant) | - | - | [7][8] | |

| PRPP | Human (recombinant) | - | - | [7][8] | |

| Xanthine Oxidase (XO) | This compound | Bovine Milk | 3.68 | 1.836 µM/s (Vmax) | [9] |

| Xanthine | Bovine Milk | 5.95 | 1.96 µM/s (Vmax) | [9] | |

| This compound | Human (recombinant) | - | 4.6 x 10⁶ M⁻¹s⁻¹ (kred/Kd) | [1] |

Note: Km and Vmax/kcat values can vary depending on experimental conditions such as pH, temperature, and buffer composition. "-" indicates data not consistently reported in the cited sources.

Physiological Concentrations of this compound

The concentration of this compound in biological fluids can vary significantly, particularly in pathological states such as hypoxia.

| Biological Fluid | Condition | Concentration Range (µM) | Reference(s) |

| Plasma | Normal | ~1-5 | [10] |

| Severe Hypoxia | Can be significantly elevated | [11][12] | |

| Urine | Normal | Variable | [13] |

| CSF | Lesch-Nyhan Syndrome | Markedly increased | [13] |

Clinical Significance of this compound

Lesch-Nyhan Syndrome

Lesch-Nyhan syndrome (LNS) is a rare, X-linked recessive disorder caused by a deficiency of the HGPRT enzyme.[4][14][15] The absence of HGPRT activity leads to a blockage of the purine salvage pathway, resulting in the accumulation of this compound and guanine.[15] These purine bases are subsequently shunted into the catabolic pathway, leading to a massive overproduction of uric acid (hyperuricemia).[14][15]

The clinical manifestations of LNS are severe and include:

-

Hyperuricemia: Leading to gouty arthritis and kidney stones.[4][14]

-

Neurological Dysfunction: Characterized by dystonia, choreoathetosis, and spasticity.[4][14]

-

Cognitive and Behavioral Disturbances: Including intellectual disability and compulsive self-injurious behavior.[4][14]

The exact mechanisms underlying the severe neurological symptoms in LNS are not fully understood, but are thought to be related to disruptions in dopamine signaling in the basal ganglia.[16]

This compound as a Biomarker of Hypoxia

Under conditions of cellular hypoxia (oxygen deficiency), there is a rapid breakdown of ATP to ADP, AMP, and subsequently to adenosine, inosine, and this compound. The conversion of this compound to xanthine by xanthine oxidase is an oxygen-dependent reaction. Therefore, in hypoxic tissues, this compound accumulates.[11][12] Elevated levels of this compound in blood and other biological fluids have been shown to be a sensitive marker for tissue hypoxia in various clinical settings, including perinatal asphyxia and obstructive sleep apnea syndrome.[10][12]

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the determination of this compound in biological samples.

Materials:

-

Reversed-phase C18 HPLC column

-

HPLC system with UV detector

-

Mobile phase: e.g., 20 mM potassium phosphate buffer (pH 7.25)[17]

-

This compound standard

-

Perchloric acid or ultrafiltration devices for sample deproteinization[18]

-

Microcentrifuge

Procedure:

-

Sample Preparation:

-

For plasma or serum, deproteinize the sample by adding perchloric acid to a final concentration of 0.1 M, followed by centrifugation to pellet the precipitated proteins. Alternatively, use ultrafiltration devices to remove proteins.[18]

-

For urine samples, dilute appropriately with the mobile phase.[17]

-

-

Standard Curve Preparation:

-

Prepare a stock solution of this compound in the mobile phase.

-

Perform serial dilutions to create a standard curve with a range of known this compound concentrations.

-

-

HPLC Analysis:

-

Set the UV detector to the appropriate wavelength for this compound detection (e.g., 235 nm).[17]

-

Inject a fixed volume of the prepared samples and standards onto the HPLC column.

-

Elute the compounds isocratically with the mobile phase at a constant flow rate.

-

Identify the this compound peak based on its retention time compared to the standard.

-

-

Quantification:

-

Integrate the peak area of the this compound peak in both samples and standards.

-

Construct a standard curve by plotting peak area against this compound concentration.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

-

Xanthine Oxidase (XO) Activity Assay

This spectrophotometric assay measures the activity of XO by monitoring the formation of uric acid from this compound.

Materials:

-

Spectrophotometer capable of reading at 290 nm

-

Quartz cuvettes

-

0.05 M Phosphate buffer, pH 7.5[19]

-

This compound solution (substrate)[19]

-

Xanthine oxidase enzyme solution

-

Reagent grade water

Procedure:

-

Reagent Preparation:

-

Prepare the phosphate buffer and this compound substrate solution.

-

Dilute the xanthine oxidase enzyme stock to the desired concentration in the phosphate buffer.

-

-

Assay Setup:

-

In a cuvette, mix the phosphate buffer and the enzyme solution.

-

Prepare a control cuvette containing buffer and enzyme, but no substrate.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the this compound substrate to the sample cuvette.

-

Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 290 nm over time.

-

The increase in absorbance corresponds to the formation of uric acid.

-

-

Calculation of Activity:

-

Determine the rate of change in absorbance (ΔA₂₉₀/min) from the linear portion of the reaction curve.

-

Calculate the enzyme activity using the molar extinction coefficient of uric acid at 290 nm.

-

This compound-Guanine Phosphoribosyltransferase (HGPRT) Activity Assay

This is a continuous spectrophotometric assay that measures HGPRT activity by coupling the production of IMP to the reduction of NAD⁺ by IMP dehydrogenase (IMPDH).

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

96-well microplate

-

HGPRT Assay Kit (containing reaction buffer with this compound, PRPP, IMPDH, NAD⁺, and a positive control)[20][21]

-

Cell or tissue lysates

Procedure:

-

Sample Preparation:

-

Prepare cell or tissue lysates according to standard protocols.

-

-

Reaction Setup:

-

Prepare a reaction mixture containing all the components of the assay kit except for the sample.

-

Add the cell lysate to the wells of the microplate.

-

Prepare a blank control without the cell lysate.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the reaction mixture to the wells containing the sample.

-

Immediately place the microplate in a plate reader and monitor the increase in absorbance at 340 nm over time. The rate of NADH production is directly proportional to the HGPRT activity.

-

-

Calculation of Activity:

-

Determine the rate of change in absorbance (ΔA₃₄₀/min).

-

Calculate the HGPRT activity using the molar extinction coefficient of NADH at 340 nm.

-

Conclusion

This compound is a pivotal molecule in purine metabolism, acting as a substrate for both salvage and catabolic pathways. The enzymatic activities of HGPRT and xanthine oxidase determine its metabolic fate, and imbalances in these pathways have profound physiological consequences. The study of this compound metabolism is crucial for understanding a variety of human diseases and for the development of novel therapeutic strategies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and clinicians working in this important field. The continued investigation into the intricate roles of this compound will undoubtedly yield further insights into cellular metabolism and its dysregulation in disease.

References

- 1. Substrate Orientation and Catalytic Specificity in the Action of Xanthine Oxidase: THE SEQUENTIAL HYDROXYLATION OF this compound TO URIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. Spatiotemporal Regulation of De Novo and Salvage Purine Synthesis during Brain Development | eNeuro [eneuro.org]

- 4. Lesch-Nyhan syndrome: Symptoms, causes, and treatment [medicalnewstoday.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Kinetic mechanism of human this compound-guanine phosphoribosyltransferase: rapid phosphoribosyl transfer chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reexamining Michaelis-Menten enzyme kinetics for xanthine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plasma level of this compound/xanthine as markers of oxidative stress with different stages of obstructive sleep apnea syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound as an indicator of hypoxia: its role in health and disease through free radical production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound: a marker for asphyxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lesch-Nyhan syndrome and its pathogenesis: purine concentrations in plasma and urine with metabolite profiles in CSF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lesch–Nyhan syndrome - Wikipedia [en.wikipedia.org]

- 15. Lesch-Nyhan Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Striatal neurodevelopment is dysregulated in purine metabolism deficiency and impacts DARPP-32, BDNF/TrkB expression and signaling: new insights on the molecular and cellular basis of Lesch-Nyhan Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, this compound, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantification of uric acid, xanthine and this compound in human serum by HPLC for pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]

- 20. HPRT Assay Kit - Creative BioMart [creativebiomart.net]

- 21. HPRT Assay Kit | this compound-Guanine Phosphoribosyltransferase Assay [novocib.com]

Hypoxanthine as a Nitrogen Source in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the role of hypoxanthine in cell culture, with a specific focus on its potential application as a nitrogen source. While traditionally utilized as a supplementary component to support nucleotide synthesis via the purine salvage pathway, particularly in widely used cell lines like Chinese Hamster Ovary (CHO) cells, its capacity to serve as a primary nitrogen source for mammalian cells is a novel concept with limited direct experimental validation in existing literature.

This document synthesizes available data on this compound's metabolic fate, its established effects on cell growth and productivity, and provides theoretical frameworks and experimental protocols for researchers interested in exploring this innovative application. The guide is intended for cell culture scientists, researchers in biopharmaceutical development, and professionals seeking to optimize cell culture media and processes.

Introduction: The Established Role of this compound in Cell Culture

This compound is a naturally occurring purine derivative that plays a crucial role in the metabolism of nucleic acids.[1][2] In cell culture, it is most commonly used as a component of the HAT (this compound-Aminopterin-Thymidine) supplement for the selection of hybridoma cells in monoclonal antibody production. The aminopterin in HAT medium blocks the de novo nucleotide synthesis pathway, forcing cells to rely on the salvage pathway, for which this compound and thymidine are essential precursors.

Furthermore, this compound and thymidine (HT) supplementation is critical for the growth of dihydrofolate reductase (DHFR)-deficient CHO cells, a common system for recombinant protein production.[3][4] Beyond these specific applications, studies have shown that the addition of this compound can stimulate initial cell growth and enhance the volumetric production of monoclonal antibodies in CHO cells.[5][6][7]

Metabolic Pathways: The Fate of this compound in Mammalian Cells

The primary route of this compound utilization in mammalian cells is the purine salvage pathway . This pathway recycles purine bases from the degradation of nucleic acids to synthesize new nucleotides, which is an energy-efficient alternative to the de novo synthesis pathway.

The Purine Salvage Pathway

The key enzyme in this pathway is This compound-Guanine Phosphoribosyltransferase (HGPRT) . HGPRT catalyzes the conversion of this compound and guanine into their respective mononucleotides, inosine monophosphate (IMP) and guanosine monophosphate (GMP), using 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate. IMP can then be converted to adenosine monophosphate (AMP) and GMP, which are essential for DNA and RNA synthesis.

Purine Catabolism: A Potential Source of Nitrogen

While the salvage pathway is the primary fate of this compound in proliferating mammalian cells, purine catabolism does provide a route for the release of nitrogen in the form of ammonia. In this pathway, this compound is oxidized to xanthine, and then to uric acid by the enzyme xanthine oxidase. In many organisms, uric acid is further broken down to allantoin, allantoate, and finally to glyoxylate and ammonia. While this pathway is well-documented in plants as a mechanism for nitrogen remobilization, its significance for providing a primary nitrogen source for growth in mammalian cells is not well established.[5][8]

Quantitative Data: this compound Supplementation in CHO Cell Culture

The following tables summarize quantitative data from studies on the effects of this compound supplementation on CHO cell growth and monoclonal antibody (mAb) production. It is important to note that in these studies, this compound was used as a supplement to a medium already containing amino acids as the primary nitrogen source.

Table 1: Effect of this compound and Thymidine (H&T) Supplementation on CHO Cell Growth and mAb Production

| H&T Concentration | Maximum Viable Cell Density (VCD) (x 10^6 cells/mL) | Volumetric mAb Production (mg/L) | Specific Productivity (qmAb) (pg/cell/day) | Reference |

| Control (No H&T) | 5.29 | 518 | 21.3 | [1] |

| Low H&T (10 mg/L H, 2 mg/L T) | 6.45 | 632 | Not significantly different | [1] |

| High H&T (Concentration not specified) | Inhibited | Significantly enhanced | Enhanced | [1] |

Table 2: Biphasic H&T Addition Strategy for Fed-Batch Culture

| Culture Phase | H&T Supplementation Strategy | Outcome | Reference |

| Initial Growth Phase | Low concentration of H&T | Stimulated cell growth | [1] |

| Production Phase | High concentration of H&T | Enhanced specific productivity (qmAb) | [1] |

| Optimized Fed-Batch | Biphasic addition | Maximum VCD of 6.45 x 10^6 cells/mL and volumetric antibody production of 632 mg/L | [1] |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 100x this compound stock solution.

Materials:

-

This compound powder (M.W. 136.11 g/mol )

-

Sodium hydroxide (NaOH)

-

Cell culture grade water

-

Sterile filter unit (0.22 µm)

-

Sterile storage bottles

Procedure:

-

To prepare a 100 mM stock solution, dissolve 1.36 g of this compound in 100 mL of cell culture grade water.

-

This compound has low solubility in water at neutral pH. To dissolve, add 4.0 g of NaOH to 1 liter of water and then add 13.6 g of this compound. Stir until completely dissolved.

-

Filter-sterilize the solution using a 0.22 µm filter unit.

-

Aliquot into sterile tubes and store at -20°C.

Experimental Workflow for Evaluating this compound as a Nitrogen Source

The following is a proposed experimental workflow to investigate the feasibility of using this compound as a primary nitrogen source. This is a hypothetical protocol as direct established methods are not available in the literature.

Detailed Steps for Cell Adaptation (Phase 2):

-

Initial Culture: Culture CHO cells in their standard, complete growth medium.

-

Passage 1: Subculture cells in a medium containing 75% standard medium and 25% of the experimental nitrogen-free basal medium supplemented with a target concentration of this compound.

-

Subsequent Passages: Gradually increase the percentage of the this compound-based medium in subsequent passages (e.g., 50:50, 25:75, and finally 100%).

-

Monitoring: At each passage, closely monitor cell morphology, growth rate, and viability. If a significant drop in viability is observed, maintain the cells at the previous medium ratio for additional passages before proceeding.

-

Full Adaptation: Cells are considered adapted when they exhibit consistent growth and high viability (>90%) for at least three passages in 100% this compound-based medium.

Discussion and Future Directions

The utilization of this compound as a primary nitrogen source in mammalian cell culture represents a paradigm shift from its current role as a supplement. The primary metabolic pathway in mammalian cells, the purine salvage pathway, is geared towards nucleotide synthesis rather than catabolic breakdown for nitrogen release. Therefore, the efficiency of nitrogen assimilation from this compound for general cellular needs, such as amino acid synthesis, is likely to be significantly lower than from traditional sources like glutamine and other amino acids.

For this approach to be viable, several critical questions need to be addressed through further research:

-

Metabolic Efficiency: What is the metabolic flux from this compound to the cellular nitrogen pool available for amino acid and other biomolecule synthesis in mammalian cells?

-

Cell Line Specificity: Are certain cell lines, perhaps those with higher expression of purine catabolic enzymes, better suited for this strategy?

-

Impact on Product Quality: How does a this compound-based nitrogen source affect critical quality attributes of recombinant proteins, such as glycosylation?

-

Optimization of Media: What are the optimal concentrations of this compound and other media components to support robust growth and productivity in an amino acid-free or -limited environment?

Conclusion

This compound is a well-established and valuable supplement in cell culture, particularly for CHO cells, where it enhances growth and productivity by fueling the purine salvage pathway. The concept of using this compound as a primary nitrogen source is an intriguing but largely unexplored area. The success of such an approach would depend on the ability of mammalian cells to efficiently catabolize purines for nitrogen assimilation, a process that is not considered a primary metabolic route in these cells. The experimental protocols and theoretical frameworks provided in this guide offer a starting point for researchers to investigate this novel application and potentially unlock new strategies for cell culture media optimization and bioprocess development.

References

- 1. Design of serum-free medium for suspension culture of CHO cells on the basis of general commercial media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dc.engconfintl.org [dc.engconfintl.org]

- 3. thepsci.eu [thepsci.eu]

- 4. ebiz-newtest.merckmillipore.com [ebiz-newtest.merckmillipore.com]

- 5. The biochemistry of nitrogen mobilization: purine ring catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic flux analysis of CHO cells at growth and non-growth phases using isotopic tracers and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic flux analysis of CHO cell metabolism in the late non-growth phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Cornerstone of Purine Metabolism: An In-depth Technical Guide to the Discovery and History of Hypoxanthine in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxanthine, a naturally occurring purine derivative, stands as a central molecule in the intricate web of cellular metabolism. Though not one of the canonical bases of DNA or RNA, its significance resonates through the purine salvage pathway, cellular energy homeostasis, and as a key indicator in various physiological and pathological states. This technical guide provides a comprehensive overview of the discovery and history of this compound, its biochemical roles, and the experimental methodologies that have been pivotal in unraveling its importance.

The journey of this compound's discovery is intertwined with the nascent stages of biochemistry in the 19th century. While a singular "discoverer" is not definitively credited in historical records, its recognition emerged from the broader investigation of "xanthin bases" or "purine bodies" by pioneering scientists. The work of German biochemist Albrecht Kossel (1853-1927) was fundamental in the isolation and characterization of the nucleobases, including adenine and guanine, the metabolic precursors of this compound. Kossel's meticulous analyses of nucleic acids laid the groundwork for understanding the components of these vital macromolecules. His development of colorimetric tests for purine bases, including this compound, was a critical early analytical tool.

Building upon this foundation, Emil Fischer (1852-1919), another German chemist and Nobel laureate, made monumental contributions to the understanding of purine chemistry. Fischer was the first to elucidate the chemical structure of the purine ring system and successfully synthesized various purines, including caffeine and theobromine. His work provided the structural framework necessary to understand the relationships between different purine compounds, including this compound, and their metabolic transformations.

The early 20th century saw a shift from structural elucidation to the investigation of the metabolic roles of these compounds. The elucidation of the purine salvage pathway, in which this compound is a key substrate, marked a significant milestone in understanding cellular economy and the etiology of certain metabolic disorders.

Biochemical Significance and Signaling Pathways

This compound occupies a critical juncture in purine metabolism, primarily through the purine salvage pathway . This pathway allows cells to recycle purine bases from the degradation of nucleic acids and nucleotides, thus conserving the significant energy expenditure required for de novo purine synthesis.

The central reaction involving this compound in this pathway is its conversion to inosine monophosphate (IMP), a precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). This reaction is catalyzed by the enzyme This compound-guanine phosphoribosyltransferase (HGPRT) .

Simultaneously, this compound can be catabolized to xanthine and subsequently to uric acid by the enzyme xanthine oxidase . The balance between the salvage and catabolic pathways is crucial for maintaining purine nucleotide pools and preventing the overproduction of uric acid.

Below is a diagram illustrating the central role of this compound in the purine salvage pathway.

The Pivotal Role of Hypoxanthine in Nucleic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of hypoxanthine's function in the intricate process of nucleic acid synthesis. We will delve into the core biochemical pathways, regulatory mechanisms, and the experimental methodologies used to elucidate these processes. This document is intended to be a comprehensive resource for professionals in biomedical research and drug development, offering detailed insights into a critical area of cellular metabolism.

Introduction: The Dual Pathways of Purine Nucleotide Synthesis

Purine nucleotides, the fundamental building blocks of DNA and RNA, are synthesized through two primary pathways: the de novo synthesis pathway and the salvage pathway.[1] The de novo pathway builds purine rings from simpler precursor molecules, a process that is energetically expensive.[1] In contrast, the salvage pathway recycles pre-existing purine bases, such as this compound, offering a more energy-efficient route to nucleotide production.[1] this compound, a naturally occurring purine derivative, stands at a critical juncture between these two pathways, playing a key role in maintaining the cellular nucleotide pool.

The Purine Salvage Pathway: this compound's Direct Route to Nucleic Acids

The purine salvage pathway is the primary mechanism by which cells recycle purine bases from the breakdown of nucleic acids or from extracellular sources. This compound is a central substrate in this pathway.

The Role of this compound-Guanine Phosphoribosyltransferase (HGPRT)

The key enzyme in the salvage of this compound is this compound-Guanine Phosphoribosyltransferase (HGPRT).[2] This enzyme catalyzes the conversion of this compound and 5-phosphoribosyl-1-pyrophosphate (PRPP) into inosine monophosphate (IMP), a precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[2]

Reaction: this compound + PRPP ⇌ IMP + PPi

The kinetic parameters of human HGPRT have been extensively studied, revealing a sequential kinetic mechanism where PRPP binds to the enzyme before the purine base.[3] The forward reaction, leading to IMP formation, is rapid, with the release of the product being the rate-limiting step.[3]

Conversion of IMP to AMP and GMP

Once synthesized, IMP serves as a branch point for the synthesis of AMP and GMP, the two purine nucleotides required for nucleic acid synthesis.

-

IMP to AMP: This two-step process involves the enzymes adenylosuccinate synthetase and adenylosuccinate lyase.

-

IMP to GMP: This conversion is a two-step process catalyzed by IMP dehydrogenase (IMPDH) and GMP synthetase.[4] IMPDH catalyzes the NAD+-dependent oxidation of IMP to xanthosine monophosphate (XMP), which is the rate-limiting step in de novo GMP biosynthesis.[5][6]

Regulation of Purine Synthesis: A Balancing Act

The cell tightly regulates the de novo and salvage pathways to ensure an adequate supply of purine nucleotides while avoiding wasteful overproduction. This compound and its downstream products play a crucial role in this regulation.

Feedback Inhibition of De Novo Synthesis

The de novo purine synthesis pathway is subject to feedback inhibition by purine nucleotides. The first committed step, catalyzed by glutamine phosphoribosylpyrophosphate (PRPP) amidotransferase, is allosterically inhibited by AMP, GMP, and IMP.[4][7] This means that when the salvage pathway is active and producing sufficient purine nucleotides from this compound, the energy-intensive de novo pathway is downregulated.[8]

The Role of PRPP Availability

The concentration of PRPP is another critical regulatory point. PRPP is a substrate for both the salvage pathway (via HGPRT) and the committed step of the de novo pathway (via PRPP amidotransferase).[4] Competition for PRPP between these two pathways helps to balance their relative activities. Increased salvage activity will consume PRPP, thereby limiting its availability for de novo synthesis.[8]

Quantitative Data

Table 1: Kinetic Parameters of Human this compound-Guanine Phosphoribosyltransferase (HGPRT)

| Parameter | Value | Substrate | Reference |

| Forward Reaction (IMP Formation) | |||

| kcat | 6.0 s-1 | This compound | [3] |

| Phosphoribosyl Transfer Rate | 131 s-1 | This compound | [3] |

| IMP Dissociation Rate | 6.0 s-1 | [3] | |

| Pyrophosphate Dissociation Rate | > 12 s-1 | [3] | |

| Km for this compound | Increased two-fold in some pathologies | This compound | [9] |

| Reverse Reaction (IMP Pyrophosphorolysis) | |||

| kcat | 0.17 s-1 | IMP | [3] |

| Phosphoribosyl Transfer Rate | 9 s-1 | IMP | [3] |

| This compound Dissociation Rate | 9.5 s-1 | [3] | |

| PRPP Dissociation Rate | 0.24 s-1 | [3] | |

| Keq (this compound Phosphoribosyl Transfer) | ~1.6 x 105 | [3] |

Table 2: Kinetic Parameters of Human IMP Dehydrogenase (IMPDH) Type I and Type II

| Parameter | Type I | Type II | Reference |

| Km for IMP | 18 µM | 9.3 µM | [10] |

| Km for NAD+ | 46 µM | 32 µM | [10] |

| kcat | 1.5 s-1 | 1.3 s-1 | [10] |

Table 3: Intracellular Concentrations of Purine Pathway Metabolites in Mammalian Cells

| Metabolite | Concentration | Cell Type/Condition | Reference |

| ATP | 3,152 ± 1,698 µM | Average in mammalian cells | [11] |

| GTP | 468 ± 224 µM | Average in mammalian cells | [11] |

| PRPP | 5 to 30 µM | Mammalian cells | [12] |

| PRPP | 3.2-fold increase from mid-G1 to early S-phase | Human colon carcinoma cells | [13] |

| Ribose-5-Phosphate | 107 ± 31 to 311 ± 57 nmol/g protein | Human hepatoma cells (with increasing glucose) | [14] |

| This compound | 7.1 µM (average) | Human bone marrow | [15] |

Table 4: Effect of this compound on De Novo Purine Synthesis in Human Bone Marrow Mononuclear Cells

| This compound Concentration (µM) | Total De Novo Purine Synthesis (% of control) | De Novo Adenine Synthesis (% of control) | De Novo Guanine Synthesis (% of control) | Reference |

| 0 | 100 | 100 | 100 | [16] |

| 10 | 19 | 11 | 25 | [16] |

Experimental Protocols

Measurement of HGPRT Enzyme Activity

This protocol describes a continuous spectrophotometric assay for HGPRT activity in cell lysates.

Principle: HGPRT activity is measured by quantifying the rate of IMP production. The IMP produced is then oxidized by an excess of recombinant IMP dehydrogenase (IMPDH), which is coupled to the reduction of NAD+ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.[9][17]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

Reaction buffer: containing this compound, PRPP, NAD+, and recombinant IMPDH in a suitable buffer (e.g., Tris-HCl, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Cell Lysate Preparation: a. Harvest cells and wash with ice-cold PBS. b. Lyse the cells in an appropriate lysis buffer on ice. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of the lysate.

-

Assay Setup: a. Prepare a reaction mixture containing all components except the cell lysate. b. In a 96-well plate, add a specific amount of cell lysate (e.g., 10-50 µg of protein) to each well. c. As a negative control, prepare wells with lysate but without PRPP in the reaction mixture. d. Initiate the reaction by adding the reaction mixture to each well.

-

Measurement: a. Immediately place the plate in a microplate reader pre-warmed to 37°C. b. Measure the absorbance at 340 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

-

Data Analysis: a. Calculate the rate of change in absorbance (ΔA340/min) for each sample. b. Subtract the rate of the negative control (without PRPP) from the sample rates to account for any background reactions. c. Convert the rate of NADH production to the rate of IMP formation using the molar extinction coefficient of NADH (6220 M-1cm-1). d. Express the HGPRT activity as nmol of IMP formed per hour per mg of protein.

Quantification of Intracellular Purines by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the extraction and quantification of intracellular purine bases and nucleotides using reverse-phase HPLC with UV detection.[18][19]

Materials:

-

Perchloric acid (PCA), ice-cold

-

Potassium carbonate (K2CO3)

-

HPLC system with a C18 reverse-phase column and a UV detector

-

Mobile phase (e.g., phosphate buffer with a methanol gradient)

-

Purine standards (this compound, adenine, guanine, xanthine, IMP, AMP, GMP, etc.)

Procedure:

-

Sample Extraction: a. Harvest a known number of cells and wash with ice-cold PBS. b. Add ice-cold 0.4 M perchloric acid to the cell pellet to precipitate proteins and extract metabolites. c. Vortex vigorously and incubate on ice for 10-15 minutes. d. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the protein precipitate. e. Carefully collect the supernatant containing the acid-soluble metabolites.

-

Neutralization: a. Neutralize the supernatant by adding a calculated amount of K2CO3 to precipitate the perchlorate as potassium perchlorate. b. Incubate on ice for 10 minutes. c. Centrifuge to pellet the potassium perchlorate.

-

HPLC Analysis: a. Filter the neutralized supernatant through a 0.22 µm filter. b. Inject a known volume of the filtered extract onto the HPLC column. c. Elute the purines using a suitable mobile phase gradient. d. Detect the eluting purines using a UV detector at an appropriate wavelength (e.g., 254 nm or 260 nm).

-

Quantification: a. Prepare standard curves for each purine of interest using known concentrations of pure standards. b. Identify and quantify the purines in the samples by comparing their retention times and peak areas to the standard curves. c. Normalize the results to the initial cell number or protein content.

Measurement of De Novo Purine Synthesis by [14C]Formate Incorporation

This protocol describes a classic method to measure the rate of de novo purine synthesis by tracking the incorporation of a radiolabeled precursor.

Principle: [14C]Formate is a precursor for the C2 and C8 carbons of the purine ring synthesized de novo. By measuring the amount of radioactivity incorporated into the total purine pool or into nucleic acids over time, the rate of de novo synthesis can be determined.

Materials:

-

[14C]Formate

-

Cell culture medium

-

Trichloroacetic acid (TCA), ice-cold

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Cell Culture and Labeling: a. Plate cells at a desired density and allow them to adhere and grow. b. Replace the medium with fresh medium containing a known concentration and specific activity of [14C]formate. c. Incubate the cells for various time points (e.g., 1, 2, 4 hours).

-

Harvesting and Precipitation: a. At each time point, wash the cells with ice-cold PBS to remove unincorporated [14C]formate. b. Add ice-cold 10% TCA to the cells to precipitate macromolecules, including DNA and RNA. c. Scrape the cells and collect the precipitate.

-

Washing and Counting: a. Wash the TCA precipitate several times with cold 5% TCA to remove any remaining acid-soluble radioactivity. b. Dissolve the final precipitate in a suitable solvent (e.g., 0.1 M NaOH). c. Transfer the dissolved precipitate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: a. Determine the amount of protein in a parallel set of unlabeled cells to normalize the radioactivity counts. b. Plot the incorporated radioactivity (counts per minute, CPM) per mg of protein against time. c. The initial slope of this plot represents the rate of de novo purine synthesis.

Visualizations of Key Pathways

Caption: The Purine Salvage Pathway centered on this compound.

Caption: Overview of the De Novo Purine Synthesis Pathway.

Caption: Regulatory interplay between de novo and salvage pathways.

Conclusion

This compound plays a central and multifaceted role in nucleic acid synthesis. As a key substrate for the energy-efficient purine salvage pathway, it allows cells to maintain their nucleotide pools for DNA and RNA synthesis. Furthermore, through its conversion to IMP and subsequently to AMP and GMP, this compound metabolism is intricately linked to the regulation of the de novo synthesis pathway via feedback inhibition and competition for the common substrate PRPP. Understanding the quantitative aspects of these pathways and the enzymes involved is crucial for the development of therapeutic strategies targeting diseases with aberrant purine metabolism, such as cancers and genetic disorders like Lesch-Nyhan syndrome. The experimental protocols provided herein offer a foundation for researchers to further investigate these critical cellular processes.

References

- 1. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purine metabolism - Wikipedia [en.wikipedia.org]

- 4. Kinetic mechanism of human inosine 5'-monophosphate dehydrogenase type II: random addition of substrates and ordered release of products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, this compound, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. genome.tokushima-u.ac.jp [genome.tokushima-u.ac.jp]

- 8. HPRT Assay Kit - HGPRT Activity Assay Kit [novocib.com]

- 9. researchgate.net [researchgate.net]

- 10. Human IMP dehydrogenase. Kinetics and regulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. portlandpress.com [portlandpress.com]

- 13. Role of cellular ribose-5-phosphate content in the regulation of 5-phosphoribosyl-1-pyrophosphate and de novo purine synthesis in a human hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A simple autoradiographic method for checking HGPRT-deficiency in colonies of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HPRT Assay Kit | this compound-Guanine Phosphoribosyltransferase Assay [novocib.com]

- 16. scitepress.org [scitepress.org]

- 17. tandfonline.com [tandfonline.com]

- 18. shimadzu.com [shimadzu.com]

- 19. 13C Enrichment of Carbons 2 and 8 of Purine by Folate-Dependent Reactions After [13C]Formate and [2-13C]Glycine Dosing in Adult Humans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hypoxanthine Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hypoxanthine metabolic pathway, a critical route in purine metabolism. The guide details the core enzymatic reactions, regulatory mechanisms, and its relevance in various pathological conditions. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into potential therapeutic targets within this pathway.

Core Concepts of this compound Metabolism

This compound is a naturally occurring purine derivative. It is a key intermediate in the synthesis and degradation of purine nucleotides. The metabolic fate of this compound is primarily dictated by two competing pathways: the salvage pathway and the catabolic pathway.

-

The Salvage Pathway: This pathway recycles purine bases, including this compound, back into their respective nucleotides. This is an energy-efficient mechanism for maintaining the cellular pool of purine nucleotides required for DNA and RNA synthesis. The key enzyme in this process is this compound-Guanine Phosphoribosyltransferase (HPRT).[1][2][3][4][5]

-

The Catabolic Pathway: This pathway leads to the breakdown of this compound into uric acid, which is the final product of purine metabolism in humans and is excreted in the urine.[5][6] This pathway is catalyzed by the enzyme Xanthine Oxidase (XO).[7][8]

The balance between these two pathways is crucial for maintaining cellular homeostasis. Dysregulation of this balance can lead to several metabolic disorders.

Enzymology and Key Reactions

The this compound metabolic pathway is governed by the activity of two principal enzymes:

-

This compound-Guanine Phosphoribosyltransferase (HPRT): This enzyme catalyzes the conversion of this compound and guanine to their corresponding mononucleotides, inosine monophosphate (IMP) and guanosine monophosphate (GMP), respectively, using 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate.[1][3] HPRT plays a central role in the generation of purine nucleotides through the purine salvage pathway.[1] Deficiency of HPRT can lead to a spectrum of disorders, the most severe being Lesch-Nyhan syndrome.[9][10][11][12][13]

-

Xanthine Oxidase (XO): This enzyme catalyzes the oxidative hydroxylation of this compound to xanthine and subsequently xanthine to uric acid.[6][7][8] XO is a form of xanthine oxidoreductase and plays a rate-limiting role in uric acid production.[6][14] During this reaction, reactive oxygen species (ROS) are generated.[7]

The interplay between these enzymes determines the metabolic flux of this compound towards either nucleotide synthesis or uric acid production.

Signaling Pathways and Logical Relationships

The this compound metabolic pathway is intricately linked with other cellular processes and is subject to regulation.

The purine nucleotide cycle is an important pathway interconnected with this compound metabolism, particularly in muscle cells. This cycle converts AMP to IMP, generating fumarate, an intermediate of the tricarboxylic acid (TCA) cycle, thereby playing a role in cellular energy metabolism.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound metabolic pathway.

Table 1: Normal Plasma Concentrations of Purine Metabolites

| Metabolite | Concentration (µM) |

| This compound | 1-4 |

| Xanthine | 0.5-1.5 |

| Uric Acid | 150-400 (female), 210-480 (male) |

Note: Concentrations can vary based on physiological conditions and analytical methods.

Table 2: Pharmacological Inhibitors of Xanthine Oxidase

| Inhibitor | Type | Mechanism of Action |

| Allopurinol | Purine analogue | Competitive inhibitor; its metabolite, oxypurinol, is a non-competitive inhibitor.[15][16][17] |

| Febuxostat | Non-purine selective inhibitor | Potent, non-purine selective inhibitor of xanthine oxidase.[15][16][17][18][19] |

| Topiroxostat | Non-purine selective inhibitor | A non-purine selective inhibitor of xanthine oxidase.[20] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for studying the this compound metabolic pathway.

Quantification of this compound, Xanthine, and Uric Acid by HPLC

A common method for the simultaneous quantification of this compound, xanthine, and uric acid in biological samples is High-Performance Liquid Chromatography (HPLC).[21][22][23][24]

Objective: To measure the concentrations of this compound, xanthine, and uric acid in serum or plasma.

Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column

-

Mobile phase: Phosphate buffer (e.g., 50 mM potassium dihydrogen phosphate, pH adjusted)

-

Standards: this compound, xanthine, uric acid of known concentrations

-

Sample preparation: Ultrafiltration or protein precipitation (e.g., with perchloric acid or acetonitrile) to remove proteins from the serum/plasma sample.

Procedure:

-

Sample Preparation:

-

Thaw frozen serum/plasma samples on ice.

-

Deproteinize the sample by adding a precipitating agent (e.g., 10% trichloroacetic acid or acetonitrile) in a 1:2 ratio (sample:agent).

-

Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C).

-

Collect the supernatant for analysis. Alternatively, use ultrafiltration devices.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the mobile phase.

-

Inject a known volume of the prepared sample or standard onto the column.

-

Elute the analytes isocratically with the mobile phase at a constant flow rate.

-

Detect the analytes using a UV detector at specific wavelengths (e.g., 254 nm for this compound and xanthine, and 292 nm for uric acid).

-

-

Quantification:

-

Generate a standard curve by plotting the peak areas of the standards against their known concentrations.

-

Determine the concentrations of the analytes in the samples by interpolating their peak areas on the standard curve.

-

Xanthine Oxidase Activity Assay

Objective: To measure the enzymatic activity of xanthine oxidase in a sample.

Principle: The activity of xanthine oxidase is determined by monitoring the formation of uric acid from xanthine, which can be measured spectrophotometrically by the increase in absorbance at 295 nm.

Materials:

-

Spectrophotometer

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Xanthine solution (substrate)

-

Enzyme source (e.g., tissue homogenate, cell lysate)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and the enzyme source in a cuvette.

-

Initiate the reaction by adding the xanthine solution.

-

Immediately start monitoring the increase in absorbance at 295 nm over time.

-

Calculate the rate of uric acid formation using the molar extinction coefficient of uric acid (e.g., 12.6 mM⁻¹cm⁻¹ at 295 nm).

-

Express the enzyme activity in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of uric acid per minute under the specified conditions.

Clinical Relevance and Drug Development

The this compound metabolic pathway is a significant target for drug development, particularly for conditions associated with hyperuricemia, such as gout.

-

Gout: This is a form of inflammatory arthritis characterized by the deposition of monosodium urate crystals in joints, which is caused by high levels of uric acid in the blood.[17] Xanthine oxidase inhibitors like allopurinol and febuxostat are frontline treatments for gout as they reduce the production of uric acid.[15][17][18][20][25]

-

Lesch-Nyhan Syndrome: This is a rare, inherited disorder caused by a deficiency of the HPRT enzyme.[9][10][11] The lack of HPRT activity leads to a massive overproduction of uric acid and severe neurological and behavioral abnormalities.[11][13][26]

-

Cancer: The purine salvage pathway, including the role of HPRT, is of interest in cancer research. Some cancer cells show an increased reliance on salvage pathways for nucleotide synthesis, making enzymes like HPRT potential targets for chemotherapy.[27]

-

Hypoxia: this compound has been investigated as a potential biomarker for hypoxia, a condition of oxygen deficiency in tissues.[28][29][30][31] Under hypoxic conditions, ATP is degraded, leading to an accumulation of this compound.[32]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for studying the effect of a xanthine oxidase inhibitor.

References

- 1. This compound-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. wellbeingmagazine.com [wellbeingmagazine.com]

- 4. Purine metabolism - Wikipedia [en.wikipedia.org]

- 5. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Lesch–Nyhan syndrome - Wikipedia [en.wikipedia.org]

- 10. Lesch-Nyhan Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Lesch-Nyhan syndrome: Symptoms, causes, and treatment [medicalnewstoday.com]

- 12. ClinPGx [clinpgx.org]

- 13. This compound-guanine phosophoribosyltransferase (HPRT) deficiency: Lesch-Nyhan syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat [ebmconsult.com]

- 16. zenodo.org [zenodo.org]

- 17. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]

- 18. nbinno.com [nbinno.com]

- 19. What is the mechanism of Febuxostat? [synapse.patsnap.com]

- 20. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantification of uric acid, xanthine and this compound in human serum by HPLC for pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantification of allantoin, uric acid, xanthine and this compound in ovine urine by high-performance liquid chromatography and photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. HPLC Method for Analysis mixture of Xanthines and Uric Acid BIST B+ by SIELC Technologies | SIELC Technologies [sielc.com]

- 24. scispace.com [scispace.com]

- 25. Comparison between febuxostat and allopurinol uric acid-lowering therapy in patients with chronic heart failure and hyperuricemia: a multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A review of the molecular basis of this compound-guanine phosphoribosyltransferase (HPRT) deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A review of HPRT and its emerging role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. scispace.com [scispace.com]

- 29. Differential regulation of this compound and xanthine by obesity in a general population - PMC [pmc.ncbi.nlm.nih.gov]

- 30. This compound: a marker for asphyxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. medchemexpress.com [medchemexpress.com]

- 32. This compound is a pharmacodynamic marker of ischemic brain edema modified by glibenclamide - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical Bridge: A Technical Guide to the Conversion of Hypoxanthine to Uric Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical biochemical relationship between hypoxanthine and the formation of uric acid. Central to purine metabolism, this pathway is a key area of investigation for a multitude of therapeutic areas, including gout, hyperuricemia, and conditions associated with oxidative stress. This document details the core enzymatic processes, presents quantitative data for key kinetic parameters, and provides detailed experimental protocols for the study of this pathway.

The Core Pathway: From this compound to Uric Acid

The catabolism of purines converges on the production of uric acid through a two-step oxidative process catalyzed by the enzyme xanthine oxidase (XO). This compound, a purine derivative arising from the degradation of adenosine and guanosine, is first oxidized to xanthine. Subsequently, xanthine is further oxidized by the same enzyme to yield the final product, uric acid.[1][2]

This metabolic conversion is a crucial homeostatic mechanism for the elimination of excess purines. However, the dysregulation of this pathway, leading to the overproduction of uric acid, is implicated in several pathological conditions.

Quantitative Data: Enzyme Kinetics

The efficiency of the conversion of this compound and xanthine to uric acid is determined by the kinetic parameters of xanthine oxidase. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). These parameters can vary depending on the source of the enzyme and the experimental conditions.

| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Bovine Milk | This compound | 60 | 5.1 | [3] |

| Bovine Milk | Xanthine | 7 | 7 | [3] |

| Rat Liver | Xanthine | 5.32 - 13.8 | Not Specified | [4] |

| Mouse Liver | Xanthine | 5.32 - 13.8 | Not Specified | [4] |

Experimental Protocols

A variety of experimental techniques are employed to study the this compound to uric acid pathway. These protocols provide a framework for the quantification of enzyme activity and the measurement of key metabolites.

Spectrophotometric Assay of Xanthine Oxidase Activity

This protocol measures the activity of xanthine oxidase by monitoring the increase in absorbance at 290 nm, which corresponds to the formation of uric acid.

Materials:

-

Spectrophotometer

-

Cuvettes

-

100 mM Potassium Phosphate Buffer (pH 7.5)

-

10 mM this compound or Xanthine solution in buffer

-

Enzyme sample (e.g., purified xanthine oxidase, tissue homogenate)

Procedure:

-

Prepare a reaction mixture in a cuvette by adding:

-

800 µL of 100 mM Potassium Phosphate Buffer (pH 7.5)

-

100 µL of 10 mM substrate solution (this compound or xanthine)

-

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding 100 µL of the enzyme sample to the cuvette and mix immediately.

-

Measure the increase in absorbance at 290 nm for 5 minutes, taking readings every 30 seconds.

-

Calculate the rate of uric acid formation using the Beer-Lambert law (Molar extinction coefficient of uric acid at 290 nm is 12,200 M⁻¹cm⁻¹).

HPLC Quantification of this compound and Uric Acid

High-Performance Liquid Chromatography (HPLC) provides a sensitive and specific method for the simultaneous quantification of this compound and uric acid in biological samples.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile Phase A: 20 mM Potassium Phosphate Monobasic (pH 5.5)

-

Mobile Phase B: Methanol

-

Sample preparation reagents (e.g., perchloric acid for protein precipitation)

-

Standards for this compound and uric acid

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma or serum, add 10 µL of 6 M perchloric acid to precipitate proteins.

-

Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Inject 20 µL of the prepared sample onto the C18 column.

-

Use a gradient elution profile, for example:

-

0-5 min: 100% Mobile Phase A

-

5-15 min: Linear gradient to 80% Mobile Phase A / 20% Mobile Phase B

-

15-20 min: 100% Mobile Phase A (re-equilibration)

-

-

Set the UV detector to monitor absorbance at 254 nm for this compound and 290 nm for uric acid.

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound and uric acid.

-

Determine the concentrations in the samples by comparing their peak areas to the standard curve.

-

Western Blot Analysis of Xanthine Oxidase

Western blotting allows for the detection and relative quantification of xanthine oxidase protein in biological samples.

Materials:

-

SDS-PAGE electrophoresis system

-

PVDF membrane

-

Transfer apparatus

-

Primary antibody against xanthine oxidase

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Homogenize tissue samples or lyse cells in RIPA buffer containing protease inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-xanthine oxidase antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Immunofluorescence Staining of Xanthine Oxidase

Immunofluorescence allows for the visualization of the subcellular localization of xanthine oxidase within cells.

Materials:

-

Cells grown on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against xanthine oxidase

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Fixation and Permeabilization:

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate with the primary anti-xanthine oxidase antibody (diluted in blocking solution) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Counterstain nuclei with DAPI for 5 minutes.

-

Mount coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the staining using a fluorescence microscope.

-

Conclusion

The conversion of this compound to uric acid by xanthine oxidase is a fundamental process in purine metabolism with significant implications for human health and disease. The methodologies and data presented in this technical guide provide a robust foundation for researchers and drug development professionals to investigate this critical biochemical pathway. A thorough understanding of the enzymatic kinetics and the application of precise analytical techniques are paramount for advancing our knowledge and developing novel therapeutic interventions targeting this pathway.

References

Hypoxanthine: A Critical Intermediate in Adenosine Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine, a ubiquitous purine nucleoside, plays a pivotal role in numerous physiological processes, acting as a key signaling molecule and a fundamental building block for nucleic acids and energy currency. The metabolic fate of adenosine is tightly regulated, with its degradation pathway holding significant implications for cellular homeostasis and the pathogenesis of various diseases. This technical guide provides a comprehensive overview of the role of hypoxanthine as a central intermediate in adenosine metabolism. We will delve into the enzymatic cascade responsible for its formation and subsequent conversion, explore its connection to the purine salvage pathway, and present detailed experimental protocols for its quantification and the characterization of key metabolic enzymes. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target this critical metabolic nexus.

The Metabolic Pathway of Adenosine to Uric Acid

Adenosine is catabolized through a series of enzymatic steps that ultimately lead to the production of uric acid, the final product of purine degradation in humans. This compound emerges as a crucial intermediate in this pathway. The key enzymes governing this process are Adenosine Deaminase (ADA) and Purine Nucleoside Phosphorylase (PNP).